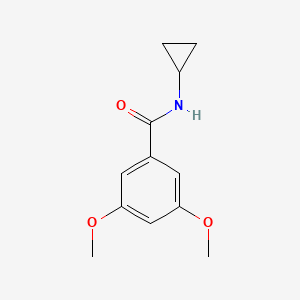

N-cyclopropyl-3,5-dimethoxybenzamide

Description

The exact mass of the compound this compound is 221.10519334 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-10-5-8(6-11(7-10)16-2)12(14)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWMHSBDBRRFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide Chemistry and Cyclopropane Containing Bioactive Molecules

The architecture of N-cyclopropyl-3,5-dimethoxybenzamide is built upon a benzamide (B126) framework, a versatile and privileged scaffold in drug discovery. Benzamides are a class of organic compounds extensively studied for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.ainanobioletters.com The amide bond in these structures is relatively stable and serves as a crucial functional group for establishing interactions with biological targets. nih.gov

Incorporated into this structure is a cyclopropyl (B3062369) group attached to the amide nitrogen. The cyclopropane (B1198618) ring is a small, strained carbocycle that imparts unique and valuable properties to bioactive molecules. nih.govresearchgate.net In medicinal chemistry, it is often employed to:

Enhance Metabolic Stability: The rigid and electronically unique nature of the cyclopropane ring makes it less susceptible to metabolic degradation compared to linear alkyl chains. nih.govnih.gov

Provide Conformational Rigidity: The constrained three-membered ring locks the conformation of the substituent it is attached to, which can lead to more specific and higher-affinity binding to target proteins like enzymes or receptors. nih.govscientificupdate.com This can boost potency and selectivity. researchgate.net

Modulate Physicochemical Properties: As a bioisostere for structures like vinyl groups or phenyl rings, it can be used to fine-tune properties such as lipophilicity and brain permeability. nih.govnih.gov

The combination of the benzamide core with a cyclopropyl group is a recognized strategy in the design of novel therapeutic agents. nih.gov This pairing leverages the stability and biological relevance of the benzamide with the beneficial conformational and metabolic properties of the cyclopropane ring. nih.govresearchgate.net

| Motif | Key Features | Significance in Medicinal Chemistry |

|---|---|---|

| Benzamide | Stable amide linkage; Aromatic ring allows for diverse substitutions. | Core scaffold for numerous drugs; wide range of biological activities (anticancer, antimicrobial, etc.). ontosight.ainanobioletters.com |

| N-Cyclopropyl | Strained three-membered carbocycle; conformationally rigid. | Increases metabolic stability, enhances binding potency and selectivity, reduces off-target effects. nih.govnih.govscientificupdate.com |

| 3,5-Dimethoxy Phenyl | Two methoxy (B1213986) groups in a meta-relationship on a phenyl ring; hydrogen bond acceptors. | Influences electronic properties and binding interactions with biological targets; can enhance selectivity and potency. ontosight.ai |

Significance of the 3,5 Dimethoxy Phenyl Moiety in Medicinal Chemistry and Chemical Biology

The substitution pattern on the phenyl ring of a benzamide (B126) derivative is critical for determining its biological activity. The 3,5-dimethoxy arrangement on N-cyclopropyl-3,5-dimethoxybenzamide is a specific electronic and steric feature that can profoundly influence its interaction with molecular targets. Methoxy (B1213986) groups are known to be hydrogen bond acceptors and can alter the electron distribution of the aromatic ring, thereby affecting how the molecule fits into a protein's binding pocket.

Computational Chemistry and Molecular Modeling Approaches for N Cyclopropyl 3,5 Dimethoxybenzamide

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is crucial for understanding how a ligand, such as N-cyclopropyl-3,5-dimethoxybenzamide, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy for different conformations and orientations. The goal is to identify the most stable binding pose, which is often quantified by a docking score representing the binding affinity. mdpi.com

Molecular docking simulations predict how this compound fits within the active site of a target protein. The algorithm explores various rotational and translational degrees of freedom for the ligand, along with flexibility in its rotatable bonds, to find the most energetically favorable conformation. For this compound, the cyclopropyl (B3062369) group, the dimethoxy-substituted phenyl ring, and the central amide linker are key structural features that dictate its orientation.

A primary outcome of molecular docking is the identification of key amino acid residues in the protein's active site that are essential for binding. tandfonline.com By analyzing the predicted optimal binding pose of this compound, one can pinpoint which residues form significant interactions.

For instance, in studies of other benzamide (B126) inhibitors, interactions with specific amino acids are crucial for activity. nih.gov The amide group of the benzamide scaffold is often predicted to form hydrogen bonds with polar residues like asparagine, glutamine, or the backbone of glycine (B1666218) residues. nih.gov The aromatic ring can engage in π-π stacking with residues such as phenylalanine, tyrosine, or tryptophan. The methoxy (B1213986) groups on the phenyl ring of this compound may form additional hydrogen bonds or van der Waals contacts, enhancing binding affinity. The compact, rigid cyclopropyl group could interact with hydrophobic residues like leucine, valine, or isoleucine, contributing to binding specificity. nih.gov

| Interaction Type | Potential Interacting Group on Ligand | Hypothetical Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Amide N-H (Donor) | Asp, Glu, Asn, Gln |

| Hydrogen Bond | Amide C=O (Acceptor) | Asn, Gln, Ser, Thr |

| Hydrogen Bond | Methoxy Oxygen (Acceptor) | Ser, Thr, Tyr |

| Hydrophobic/van der Waals | Cyclopropyl Group | Ala, Val, Leu, Ile |

| Hydrophobic/van der Waals | Phenyl Ring | Leu, Ile, Pro |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is founded on the principle that the activity of a molecule is directly related to its structural and physicochemical properties. bohrium.com

To develop a QSAR model for a series of this compound analogs, the first step is to calculate a wide range of molecular descriptors for each compound. These descriptors are numerical values that quantify various aspects of a molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and physicochemical (e.g., logP) properties. ijpsr.comnih.gov

Once the descriptors are calculated and the biological activities (e.g., IC50 values) are determined experimentally, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model. acs.org For a series of benzamide derivatives, a typical QSAR model might take the form of an equation that links the biological activity to a combination of these descriptors. nih.gov Studies on other benzamides have shown that descriptors related to shape, hydrophobicity, and electronic distribution are often critical for activity. tandfonline.comnih.gov A statistically robust QSAR model, indicated by high correlation coefficients (r²) and cross-validated coefficients (q²), can then be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemistry efforts. nih.gov

QSAR models provide valuable insights by identifying which physicochemical properties are most influential on the pharmacological outcomes of a compound series. For this compound and its analogs, a QSAR study could reveal the relative importance of hydrophobicity, molecular size, and electronic features.

For example, a positive coefficient for a descriptor like logP (the logarithm of the octanol-water partition coefficient) in the QSAR equation would suggest that increasing lipophilicity enhances biological activity, up to a certain point. nih.gov Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. The model can thus quantify the contributions of the dimethoxy and cyclopropyl groups. The dimethoxy groups influence polarity and hydrogen-bonding capacity, while the cyclopropyl group affects size, shape, and lipophilicity. By understanding these correlations, chemists can rationally design new derivatives with an improved balance of properties for better pharmacological effects.

| Descriptor | Description | Hypothetical Contribution to Activity |

|---|---|---|

| logP | Octanol-water partition coefficient (Lipophilicity) | Positive (Increased activity with higher lipophilicity) |

| TPSA | Topological Polar Surface Area | Negative (Decreased activity with larger polar surface) |

| MW | Molecular Weight | Parabolic (Optimal size for binding) |

| SsOH | Sum of E-state indices for C-OH bonds | Positive (Importance of H-bond acceptors) |

| Chi1 | First-order molecular connectivity index (Shape) | Positive (Specific shape is favorable) |

Hypothetical QSAR Equation Example:

log(1/IC50) = 0.45logP - 0.02TPSA + 0.87*Chi1 + 2.15

(r² = 0.85, q² = 0.71)

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT calculations are valuable for determining the geometric and electronic properties of a single molecule like this compound with high accuracy. bohrium.com These calculations provide fundamental insights into the molecule's intrinsic reactivity, stability, and spectroscopic properties.

The process begins with geometry optimization, where the most stable, lowest-energy three-dimensional structure of the molecule is determined. globalresearchonline.net From this optimized geometry, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a large gap implies high stability. globalresearchonline.net

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and methoxy oxygens, indicating sites susceptible to electrophilic attack, and positive potential near the amide proton, a site for nucleophilic interaction. Quantum chemical calculations also provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

| Calculated Property | Definition | Predicted Insight for this compound |

|---|---|---|

| Optimized Geometry | Lowest energy 3D conformation | Provides precise bond lengths and angles for the stable structure. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |

| Dipole Moment | Measure of molecular polarity | Quantifies the overall polarity, influencing solubility and intermolecular interactions. |

Elucidation of Reaction Mechanisms and Transition States in Synthesis

The reaction is often facilitated by coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). researchgate.netbohrium.com Computational modeling, particularly using Density Functional Theory (DFT), can be employed to map out the potential energy surface of this complex process.

Key aspects that can be elucidated include:

Activation of the Carboxylic Acid: DFT calculations can model the initial step where the carboxylic acid is activated by the coupling agent, forming a highly reactive intermediate. The calculations can determine the structure and stability of this activated species.

Nucleophilic Attack: The subsequent nucleophilic attack by the nitrogen atom of cyclopropylamine (B47189) on the activated carbonyl carbon can be modeled. This allows for the determination of the transition state structure for this crucial bond-forming step.

Proton Transfer and Product Formation: The final steps involving proton transfers and the release of the final product can also be computationally investigated to ensure the proposed mechanism is energetically feasible.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides quantitative data on the activation barriers for each step, offering insights into the reaction kinetics.

Table 1: Hypothetical DFT-Calculated Energy Profile for Amidation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Activated Intermediate | +5.2 |

| Transition State 1 | +15.8 |

| Tetrahedral Intermediate | -2.5 |

| Transition State 2 | +8.1 |

| Products | -12.3 |

Note: This table is illustrative and represents the type of data that can be generated from computational studies.

Analysis of Electronic Properties and Reactivity of this compound

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and intermolecular interactions. Computational methods provide a suite of tools to analyze the distribution of electrons within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electrostatic potential on the electron density surface. This map highlights regions of positive and negative potential, indicating electrophilic and nucleophilic sites, respectively. For this compound, the oxygen atom of the carbonyl group would exhibit a region of strong negative potential, making it a likely site for hydrogen bonding interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Computational software can readily calculate and visualize these orbitals.

Table 2: Calculated Electronic Properties of a Benzamide Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Mulliken Atomic Charges | (Illustrative Values) |

| O (carbonyl) | -0.55 e |

| N (amide) | -0.42 e |

| C (carbonyl) | +0.60 e |

Note: These values are representative and would be specifically calculated for this compound in a dedicated study.

These computational analyses provide a quantitative basis for understanding the molecule's polarity, polarizability, and sites of reactivity, which are critical for designing new molecules with desired properties.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

Conformational Analysis: The presence of the rotatable bonds in this compound—specifically the amide bond and the bond connecting the cyclopropyl group to the nitrogen—gives rise to a complex conformational landscape. NMR studies on simpler N-cyclopropyl amides have revealed the existence of both E and Z rotamers around the carbonyl-nitrogen bond, which is an unexpected feature for secondary amides. nih.gov MD simulations can be used to explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. These simulations can reveal the preferred orientations of the cyclopropyl and dimethoxybenzoyl groups relative to each other.

Binding Dynamics: In the context of medicinal chemistry, understanding how a ligand interacts with its biological target is crucial. MD simulations are a powerful tool for studying the binding of a molecule like this compound to a receptor. mdpi.comnih.gov By placing the molecule in the binding site of a protein and simulating its motion over time, researchers can:

Identify key binding interactions: The simulation can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Assess binding stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site, the stability of the binding pose can be evaluated.

Calculate binding free energies: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the free energy of binding, providing a quantitative measure of binding affinity.

These simulations provide a dynamic and detailed picture of the molecular recognition process, offering invaluable insights for the design of more potent and selective ligands.

Advanced Analytical and Spectroscopic Methodologies in N Cyclopropyl 3,5 Dimethoxybenzamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of N-cyclopropyl-3,5-dimethoxybenzamide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the amide proton, and the cyclopropyl (B3062369) ring protons would be observed. The protons on the cyclopropyl ring exhibit characteristic chemical shifts and coupling patterns. The methine proton (CH) typically appears as a multiplet, while the methylene (B1212753) protons (CH₂) show complex splitting due to both geminal and vicinal coupling. The two methoxy groups are expected to be chemically equivalent due to the symmetry of the benzene (B151609) ring, thus giving rise to a single, sharp singlet integrating to six protons. The aromatic protons would also display a specific splitting pattern dictated by their substitution on the benzene ring.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the methoxy carbons, and the carbons of the cyclopropyl group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.60-0.65 | m | 2H | Cyclopropyl-CH₂ |

| 0.80-0.85 | m | 2H | Cyclopropyl-CH₂ |

| 2.85-2.95 | m | 1H | Cyclopropyl-CH |

| 3.80 | s | 6H | 2 x -OCH₃ |

| 6.50 | t, J=2.3 Hz | 1H | Ar-H4 |

| 6.95 | d, J=2.3 Hz | 2H | Ar-H2, H6 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 6.5 | Cyclopropyl-CH₂ |

| 23.5 | Cyclopropyl-CH |

| 55.8 | -OCH₃ |

| 102.0 | Ar-C4 |

| 105.5 | Ar-C2, C6 |

| 135.0 | Ar-C1 |

| 161.0 | Ar-C3, C5 |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula, thus confirming the compound's identity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable in a mechanistic context, such as in metabolite profiling studies. This technique allows for the separation of the parent compound from its potential metabolites in a complex biological matrix, followed by their individual fragmentation to elucidate their structures. The fragmentation pattern of this compound would likely involve characteristic losses of the cyclopropyl group, the methoxy groups, and cleavage of the amide bond, providing structural information about different parts of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value |

|---|---|---|

| HRMS | [M+H]⁺ (Monoisotopic) | C₁₂H₁₆NO₃⁺ |

| HRMS | Calculated m/z | 222.1125 |

| LC-MS/MS | Potential Fragment | [M-C₃H₅]⁺ |

| LC-MS/MS | Potential Fragment | [M-OCH₃]⁺ |

Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating enantiomers if a chiral center is present or introduced. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a standard method for determining the purity of the compound. A single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity.

While this compound itself is not chiral, derivatives or related compounds might be. In such cases, chiral HPLC would be the method of choice for separating the enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Table 4: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

X-ray Crystallography for Solid-State Structure Determination and Ligand-Target Co-crystallization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This information provides a detailed picture of the molecular geometry, including the orientation of the cyclopropyl and dimethoxybenzoyl moieties relative to each other.

Furthermore, in the context of drug discovery and development, co-crystallization of this compound with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into the binding mode and the specific molecular interactions that govern its activity. This structural information is crucial for structure-based drug design and the optimization of lead compounds.

Table 5: Key Compound Names

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues for N Cyclopropyl 3,5 Dimethoxybenzamide

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

Currently, there are no established biological targets for N-cyclopropyl-3,5-dimethoxybenzamide in published literature. While related benzamides are known to interact with a variety of targets, including histone deacetylases (HDACs), no such activity has been reported specifically for this compound. Consequently, there is no basis for exploring therapeutic applications beyond a currently defined scope.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery relies on the availability of large datasets. As there is no significant body of research on this compound and its derivatives, there is no data to train AI/ML models for the discovery and optimization of new analogues.

Development of Green Chemistry and Sustainable Synthetic Routes for Scalable Production

While general methods for the synthesis of benzamides and the introduction of cyclopropyl (B3062369) groups exist, no studies have been published that focus on the development of green chemistry or sustainable synthetic routes specifically for the scalable production of this compound.

Creation of Molecular Probes and Imaging Agents Based on the this compound Scaffold

The development of molecular probes and imaging agents requires a well-understood biological target and a ligand with known binding properties. Given the lack of information on the biological targets and pharmacological activity of this compound, the creation of such tools based on its scaffold has not been pursued in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.